Coprosterol

Descripción general

Descripción

Métodos De Preparación

Coprosterol is primarily produced through the microbial reduction of cholesterol. This process occurs in the digestive systems of higher animals and birds, where specific bacteria convert cholesterol into coprostanol . The conversion involves the hydrogenation of the Δ5 double bond in cholesterol, resulting in the formation of coprostanol

Análisis De Reacciones Químicas

Coprosterol undergoes several types of chemical reactions, including:

Reduction: The primary reaction is the reduction of cholesterol to coprostanol by intestinal microorganisms.

Oxidation: This compound can be oxidized to form coprostanone.

Substitution: The hydroxyl group at the 3β position can undergo substitution reactions with various reagents.

Common reagents and conditions used in these reactions include anaerobic conditions and specific bacterial strains such as Eubacterium coprostanoligenes . The major products formed from these reactions are coprostanol and its oxidized form, coprostanone .

Aplicaciones Científicas De Investigación

Medical Applications

Coprosterol is primarily studied for its implications in human health, particularly concerning cholesterol metabolism and gut microbiota interactions.

- Cholesterol Reduction : Research indicates that certain gut bacteria can convert cholesterol into this compound, thereby reducing cholesterol levels in the body. For instance, studies have shown that individuals with higher levels of this compound-forming microbes exhibit significantly lower fecal and serum cholesterol levels . This conversion process may be leveraged for therapeutic strategies against hypercholesterolemia.

- Gut Health : this compound has been linked to improved gut health by influencing the composition of the gut microbiome. A study revealed that the presence of coprostanol correlates negatively with Clostridium difficile infections, suggesting that this compound may enhance resistance to such infections by reducing the availability of bile acids necessary for spore germination .

Environmental Applications

This compound serves as a significant biomarker in environmental science, particularly in assessing human impact on ecosystems.

- Biomarker for Fecal Pollution : this compound is used as an indicator of human fecal contamination in water bodies and soils. Its presence can signal sewage discharge and help assess the extent of pollution . This application is vital for monitoring water quality and public health.

- Sediment Analysis : In sedimentology, this compound's stability makes it a useful marker for reconstructing past environmental conditions. Its concentration can provide insights into historical human activities, such as agricultural practices and urbanization .

Archaeological Applications

This compound has been instrumental in archaeological studies, helping researchers understand past human behaviors and environments.

- Indicators of Human Activity : The detection of this compound in archaeological contexts can indicate areas of human habitation, such as cesspits or agricultural sites. This application aids in reconstructing ancient population dynamics and land use patterns .

- Paleoenvironmental Studies : Variations in this compound concentrations over time allow scientists to infer changes in human populations and their environmental impacts. This data is crucial for understanding how past societies interacted with their environments .

Table 1: Summary of Key Findings on this compound Applications

Mecanismo De Acción

The mechanism by which coprostanol exerts its effects involves the reduction of cholesterol by gut microbiota. Specific bacteria in the gut, such as those from the Lachnospiraceae and Ruminococcaceae families, play a key role in this process . The reduction of cholesterol to coprostanol alters its physicochemical properties, making it less absorbable in the gut and leading to its excretion in feces .

Comparación Con Compuestos Similares

Coprosterol is unique compared to other similar compounds due to its specific formation through the microbial reduction of cholesterol. Similar compounds include:

Cholestanol: Another saturated sterol formed from cholesterol, but with a different stereochemistry.

Cholesterol: The precursor to coprostanol, which undergoes reduction to form coprostanol.

Coprostanone: The oxidized form of coprostanol.

This compound’s uniqueness lies in its specific microbial origin and its use as a biomarker for fecal contamination .

Actividad Biológica

Coprosterol, also known as coprostanol, is a saturated sterol derived from the microbial reduction of cholesterol in the intestines. This compound has garnered attention due to its potential implications in human health, particularly concerning cholesterol metabolism and gut microbiota interactions. Understanding the biological activity of this compound involves exploring its metabolic pathways, microbial interactions, and potential health benefits.

Metabolic Pathways

This compound is primarily formed through the conversion of cholesterol by gut microbiota. This process involves several key steps:

- Cholesterol Reduction : The gut microbiota reduces the double bond between C5 and C6 of cholesterol, leading to the formation of coprostanone, which is subsequently reduced to this compound .

- Microbial Involvement : Specific bacterial strains such as Eubacterium coprostanoligenes and Bacteroides sp. D8 have been identified as significant contributors to this conversion . These bacteria not only facilitate the reduction but also influence the overall cholesterol levels in the host.

Case Studies and Research Findings

Numerous studies have highlighted the biological significance of this compound:

- Children’s Microbial Conversion : A study involving 25 healthy Swedish children showed that microbial conversion of cholesterol to coprostanol began during the second half of their first year of life. The conversion rates varied significantly among individuals, influenced by dietary factors such as breastfeeding .

- Cholesterol-Lowering Effects : Research indicates that higher levels of this compound in feces correlate with lower serum cholesterol levels. For instance, feeding hypercholesterolemic rabbits with Eubacterium coprostanoligenes resulted in a significant reduction in plasma cholesterol levels, demonstrating the potential of this compound-producing bacteria in managing cholesterol levels .

Biological Functions and Implications

This compound serves several biological functions:

- Indicator of Fecal Contamination : this compound is utilized as a marker for fecal contamination in environmental studies due to its stable presence in human feces .

- Gut Health : The presence of this compound has been linked to a healthier gut microbiome. A study reported that certain bacterial families (Lachnospiraceae and Ruminococcaceae) positively correlated with this compound presence while negatively correlating with Clostridium difficile infection rates, suggesting a protective role against gut pathogens .

Data Table: Key Findings on this compound

Propiedades

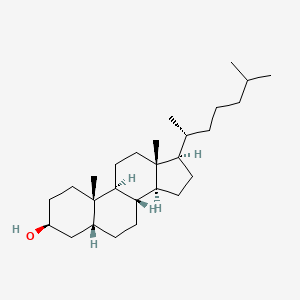

IUPAC Name |

(3S,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIXCDOBOSTCEI-NWKZBHTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052036 | |

| Record name | Coprosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index], Solid | |

| Record name | Coprosterol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13288 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 5beta-Coprostanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000577 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

360-68-9 | |

| Record name | Coprostanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=360-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coprosterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coprosterol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Coprosterol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Coprosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-β-cholestan-3-β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COPROSTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPT67I3S74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5beta-Coprostanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000577 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

102 °C | |

| Record name | 5beta-Coprostanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000577 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is coprostanol considered a useful indicator of fecal pollution in aquatic environments?

A1: Coprostanol is a fecal sterol primarily derived from the microbial conversion of cholesterol in the mammalian gut. Unlike cholesterol, which has multiple sources, coprostanol's presence in the environment strongly suggests fecal contamination. [, , , , ]

Q2: How persistent is coprostanol in the environment?

A2: Coprostanol degrades slowly under aerobic conditions and even slower in anoxic environments, making it a valuable marker for both recent and historical sewage contamination. Studies have detected coprostanol in sediment cores dating back several decades, indicating its persistence. [, , ]

Q3: Can coprostanol be used to differentiate between human and animal fecal pollution?

A3: While coprostanol is present in both human and animal feces, certain ratios of coprostanol to other sterols can provide insights into the source. For example, the ratio of coprostanol to 24-ethylcoprostanol can help differentiate between human and herbivore feces. [, ]

Q4: What analytical techniques are commonly used to detect and quantify coprostanol in environmental samples?

A4: Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used technique for coprostanol analysis. This method allows for the separation and identification of coprostanol from other sterols and environmental compounds. [, , , ]

Q5: How do environmental factors like temperature and salinity affect coprostanol degradation?

A5: Higher temperatures can accelerate coprostanol degradation rates. Salinity, on the other hand, can influence the adsorption of coprostanol to sediments, impacting its fate and transport in aquatic systems. []

Q6: Does the presence of coprostanol-degrading bacteria in the environment affect its reliability as a fecal indicator?

A7: While coprostanol-degrading bacteria exist, coprostanol's slow degradation rate, even in their presence, still makes it a reliable indicator, particularly when considering its concentration relative to other sterols. [, ]

Q7: Can the gut microbiota composition influence an individual's capacity to convert cholesterol to coprostanol?

A8: Yes, variations in gut microbiota composition, influenced by factors like diet and age, can lead to differences in coprostanol production. Studies have shown a correlation between specific gut microbial communities and fecal coprostanol levels. [, , ]

Q8: Could manipulating the gut microbiota to enhance coprostanol production be a potential strategy for managing cholesterol levels?

A10: This is an area of ongoing research. Introducing or promoting the growth of specific cholesterol-reducing bacteria, like Eubacterium coprostanoligenes, in the gut could potentially influence cholesterol metabolism. [, ]

Q9: How do dietary factors influence coprostanol levels in feces?

A11: Dietary cholesterol intake directly influences coprostanol production. Diets high in cholesterol typically lead to higher fecal coprostanol levels. [, ]

Q10: Can coprostanol be used as a marker for past human presence in archaeological contexts?

A12: Yes, coprostanol's persistence allows its detection in ancient latrines and other archaeological sites, providing evidence of past human activities and sanitation practices. [, ]

Q11: Are there any potential applications of coprostanol-reducing bacteria in food technology?

A13: Research explored the use of cholesterol-reducing bacteria, such as Eubacterium coprostanoligenes, to reduce cholesterol content in meat products, aiming to develop healthier food options. []

Q12: Could coprostanol be used as a population biomarker in wastewater-based epidemiology?

A14: Recent studies have explored coprostanol's potential as a population biomarker to normalize SARS-CoV-2 RNA levels in wastewater, offering insights into viral transmission dynamics within a community. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.